molecular formula C17H18ClFN2O2S B2799306 4-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899973-73-0

4-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2799306
CAS No.: 899973-73-0
M. Wt: 368.85
InChI Key: PUZACIJCDLPQBA-UHFFFAOYSA-N
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Description

This compound belongs to the 5,6,7,8-tetrahydroquinazolin-2(1H)-one (THQ) class, characterized by a bicyclic scaffold with a ketone or thione group at position 2. Key structural features include:

  • 2-Chloro-6-fluorobenzylthio group: Attached at position 4, this substituent introduces steric bulk and electronic effects from chlorine and fluorine atoms.
  • Tetrahydroquinazolinone core: The saturated six-membered ring contributes to conformational rigidity compared to aromatic quinazolines.

Synthetic routes for analogous THQs (e.g., ) typically involve cyclocondensation of aldehydes, cyclic ketones, and nucleophiles (e.g., thiourea, urea) under basic conditions. However, the thioether linkage in this compound likely requires additional steps, such as nucleophilic substitution for sulfur incorporation .

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S/c18-13-5-3-6-14(19)12(13)10-24-16-11-4-1-2-7-15(11)21(8-9-22)17(23)20-16/h3,5-6,22H,1-2,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZACIJCDLPQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the THQ Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Functional Groups Key Distinctions References
Target Compound 4-(2-chloro-6-fluorobenzylthio), 1-(2-hydroxyethyl) Thioether, hydroxyethyl Enhanced hydrophilicity and halogen-mediated bioactivity -
4-(4-Chlorophenyl)-THQ (1a) 4-(4-chlorophenyl) Ketone Lacks thioether and hydroxyethyl groups; simpler aryl substitution
4-(3-Nitrophenyl)-THQ (1b) 4-(3-nitrophenyl) Ketone Electron-withdrawing nitro group affects reactivity
4-(Thiophen-2-yl)-THQ (4i) 4-(thiophen-2-yl) Amine, thiophene Heteroaromatic substituent; potential for π-π stacking
1-(2,4,6-Trifluorobenzyl)-THQ (1NU) 1-(2,4,6-trifluorobenzyl), 6-phenoxy Ketone, trifluoromethyl Higher fluorine content; increased metabolic stability
Key Observations:
  • Electronic Effects : The 2-chloro-6-fluorobenzylthio group in the target compound combines electron-withdrawing (Cl, F) and lipophilic (benzyl) properties, contrasting with electron-donating groups (e.g., 4-methoxyphenyl in 2b) .
  • Hydrogen Bonding: The 2-hydroxyethyl group may improve aqueous solubility compared to non-polar substituents (e.g., phenyl in 6a) .
  • Thioether vs. Ketone/Oxime : The thioether linkage (C–S–C) in the target compound could alter binding affinity in biological systems compared to ketone-containing analogs (e.g., 1a, 1b) .

Compounds with Shared 2-Chloro-6-fluorobenzyl Motifs

  • LPSF/PTS10 and LPSF/PTS23: These imidazolidinone derivatives share the 2-chloro-6-fluorobenzyl group but differ in core structure. Biological studies suggest that this substituent may enhance target engagement in enzyme inhibition .
  • 2-[(2-Chloro-6-fluorobenzyl)thio]-3-(3-pyridyl)-3,4-dihydroquinazolin-4-one : Features a similar benzylthio group but lacks the tetrahydro ring and hydroxyethyl substituent. The pyridyl group here introduces basicity, contrasting with the target’s hydroxyethyl hydrophilicity .

Spectroscopic and Physicochemical Properties

  • IR/NMR : The target compound’s IR spectrum would show S–C stretching (~600–700 cm⁻¹) and O–H stretching (~3200–3600 cm⁻¹). In ¹H-NMR, the 2-chloro-6-fluorobenzyl protons would appear as a multiplet (δ 7.1–7.4 ppm), while the hydroxyethyl group’s –CH₂–OH would split into a triplet (δ 3.6–3.8 ppm) .
  • Solubility: The hydroxyethyl group likely improves solubility in polar solvents (e.g., ethanol, DMSO) compared to fully aromatic analogs (e.g., 6a, 6b) .

Q & A

Q. How can green chemistry principles improve the synthesis scalability?

  • Answer:
  • Solvent Alternatives: Replace PEG-400 with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalyst Recycling: Optimize Bleaching Earth Clay recovery via centrifugation and reactivation .
  • Flow Chemistry: Implement continuous-flow reactors to enhance yield and reduce waste .

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